

discovery and history of 2-(2-Hydroxyethoxy)benzaldehyde

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Compound of Interest

Compound Name: 2-(2-Hydroxyethoxy)benzaldehyde

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An In-Depth Technical Guide to **2-(2-Hydroxyethoxy)benzaldehyde**: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary

2-(2-Hydroxyethoxy)benzaldehyde is a bifunctional aromatic compound of significant interest to the chemical and pharmaceutical industries. Possessing both a reactive aldehyde group and a terminal primary alcohol, it serves as a versatile molecular building block for the synthesis of more complex heterocyclic systems and targeted therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed, mechanistically-grounded protocol for its synthesis via the Williamson ether synthesis, and an exploration of its applications as a key intermediate in modern drug discovery, particularly in the development of novel hemoglobin modulators. This document is intended for researchers, medicinal chemists, and process development scientists.

Introduction: A Versatile Bifunctional Intermediate

2-(2-Hydroxyethoxy)benzaldehyde, with CAS Number 22042-72-4, is a derivative of salicylaldehyde.^[1] Its strategic value lies in its ortho-substituted arrangement and the presence of two distinct functional groups:

- **An Aldehyde Group:** This serves as an electrophilic center, readily participating in reactions such as reductive amination, Wittig reactions, and the formation of Schiff bases, which are pivotal in the synthesis of numerous biologically active compounds.^[2]

- A Hydroxyethyl Ether Group: The terminal hydroxyl group provides a nucleophilic site for further functionalization through esterification, etherification, or conversion to a leaving group for subsequent substitution reactions. The ether linkage itself imparts increased solubility and can act as a hydrogen bond acceptor, influencing the pharmacokinetic properties of derivative molecules.

This unique combination makes **2-(2-Hydroxyethoxy)benzaldehyde** a valuable starting material for constructing complex molecular scaffolds where precise control over substitution patterns is critical for achieving desired biological activity.

Physicochemical Properties & Spectroscopic Characterization

While extensive experimental spectra for this specific intermediate are not widely published, its physicochemical properties are well-documented, and its spectroscopic signatures can be reliably predicted based on its constituent functional groups and data from analogous compounds like salicylaldehyde and other benzaldehyde derivatives.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Table 1: Physicochemical Properties of **2-(2-Hydroxyethoxy)benzaldehyde**

Property	Value	Source(s)
CAS Number	22042-72-4	[1]
Molecular Formula	C ₉ H ₁₀ O ₃	[1]
Molecular Weight	166.17 g/mol	[1]
Physical Form	Solid	[5]
IUPAC Name	2-(2-hydroxyethoxy)benzaldehyde	[1]
SMILES	<chem>C1=CC=C(C(=C1)C=O)OCCO</chem>	[1]
InChIKey	WGHPWLUYIPUQOJ-UHFFFAOYSA-N	[1]

Expected Spectroscopic Signatures

- **^1H NMR (Proton NMR):** The ^1H NMR spectrum is expected to show distinct signals for each proton environment. The aldehyde proton ($-\text{CHO}$) will appear as a singlet significantly downfield, typically around δ 9.8-10.5 ppm. The aromatic protons will resonate in the δ 6.9-7.9 ppm region, with splitting patterns dictated by their ortho, meta, and para relationships. The two methylene groups of the hydroxyethoxy chain ($-\text{O}-\text{CH}_2-\text{CH}_2-\text{OH}$) will appear as two triplets around δ 3.8-4.2 ppm. The terminal hydroxyl proton ($-\text{OH}$) will be a broad singlet whose chemical shift is dependent on solvent and concentration.
- **^{13}C NMR (Carbon NMR):** The carbonyl carbon of the aldehyde is the most deshielded, expected around δ 190-195 ppm. The aromatic carbons will appear in the δ 110-160 ppm range, with the ether-linked carbon being the most downfield of the ring carbons. The two methylene carbons are expected in the δ 60-75 ppm region.
- **IR (Infrared) Spectroscopy:** The IR spectrum will be characterized by a strong, sharp carbonyl ($\text{C}=\text{O}$) stretch from the aldehyde at approximately $1680\text{-}1700\text{ cm}^{-1}$. A broad O-H stretching band from the alcohol will be present around $3200\text{-}3500\text{ cm}^{-1}$. C-O ether stretching will be observed in the $1200\text{-}1250\text{ cm}^{-1}$ region, and aromatic C-H and C=C stretches will appear at $\sim 3000\text{-}3100\text{ cm}^{-1}$ and $\sim 1450\text{-}1600\text{ cm}^{-1}$ respectively.
- **Mass Spectrometry (MS):** The electron ionization (EI) mass spectrum would show a molecular ion (M^+) peak at $m/z = 166$. Key fragmentation patterns would likely involve the loss of the hydroxyethoxy side chain or the formyl group.

Synthesis: A Modern Application of a Classic Reaction

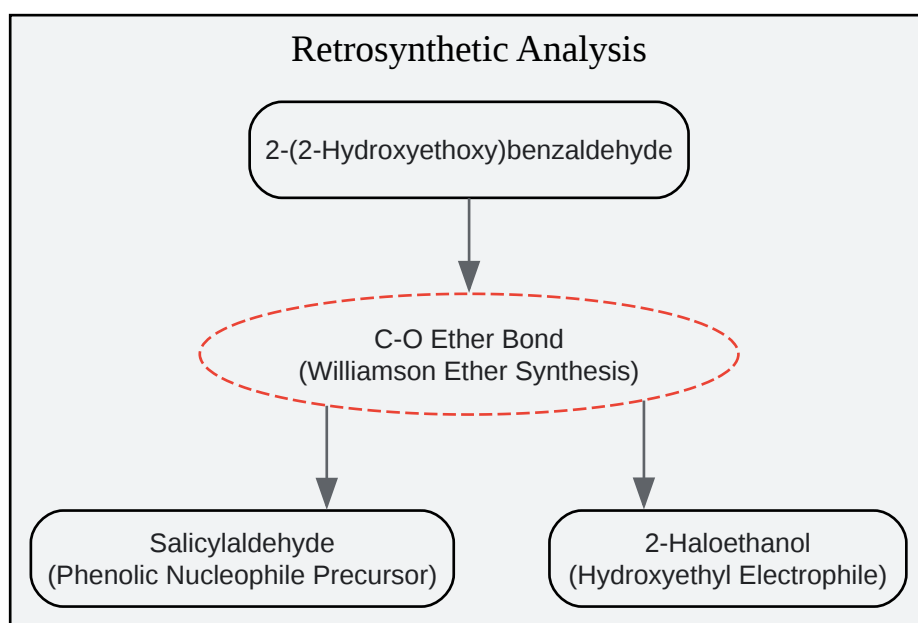
Historical Context: The Williamson Ether Synthesis

The most logical and widely used method for preparing **2-(2-Hydroxyethoxy)benzaldehyde** is the Williamson ether synthesis. Developed by Alexander Williamson in 1850, this reaction remains a cornerstone of organic synthesis for its reliability and broad scope in forming ether linkages.^[2] The reaction proceeds via an $\text{S}_{\text{N}}2$ mechanism, where an alkoxide nucleophile displaces a leaving group on an alkyl electrophile.^[6]

Mechanistic Rationale and Retrosynthetic Analysis

The synthesis begins with readily available salicylaldehyde (2-hydroxybenzaldehyde).

- Causality of Reagent Choice:
 - Phenol Deprotonation: Salicylaldehyde's phenolic proton is acidic and can be readily removed by a moderately strong base to form a potent phenoxide nucleophile. Potassium carbonate (K_2CO_3) is an ideal choice as it is inexpensive, easy to handle, and sufficiently basic to deprotonate the phenol without causing unwanted side reactions with the aldehyde group.
 - Alkylating Agent: 2-Chloroethanol or 2-bromoethanol is used as the electrophile. It provides the desired hydroxyethoxy moiety and possesses a primary carbon bearing the halide, which is optimal for an S_N2 reaction, minimizing the potential for competing elimination reactions.[6]
 - Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetone is chosen to dissolve the ionic phenoxide intermediate and effectively solvate the potassium cation, leaving the phenoxide anion highly reactive.[6]



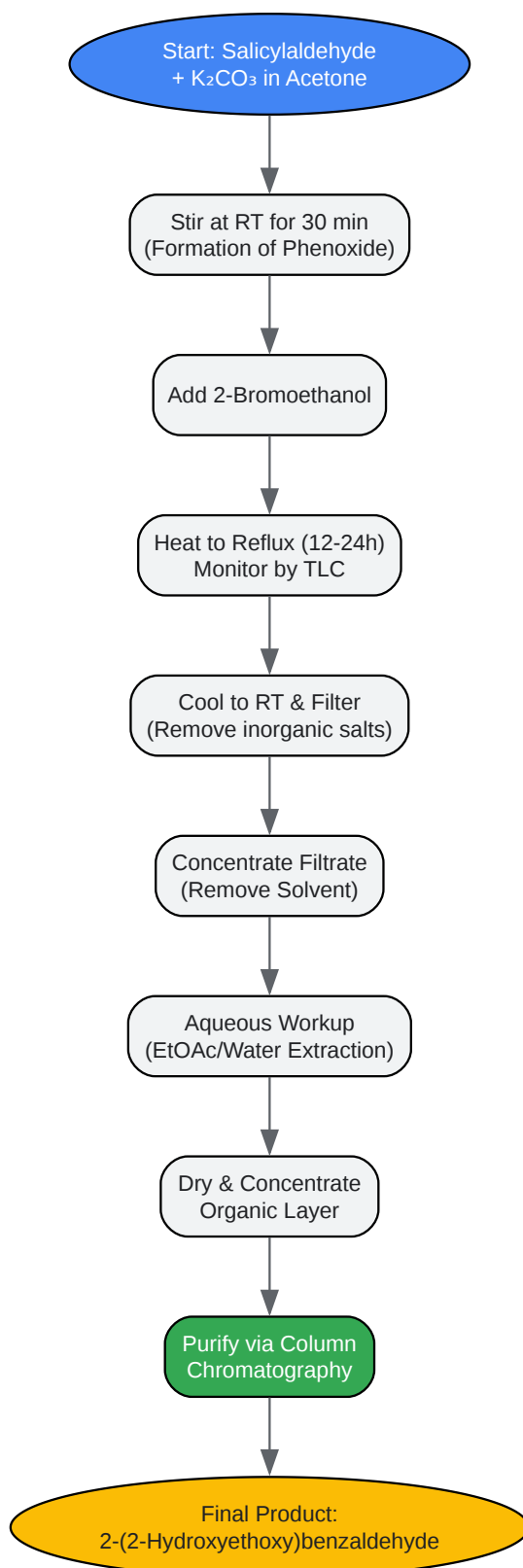
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Figure 1. Retrosynthetic analysis of the target molecule.

Representative Experimental Protocol

This protocol is a representative method based on established Williamson etherification procedures for substituted phenols.[6]

- **Setup:** To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add salicylaldehyde (1.0 eq) and anhydrous acetone or DMF (approx. 5 mL per gram of salicylaldehyde).
- **Base Addition:** Add finely ground anhydrous potassium carbonate (K_2CO_3 , 1.5 eq) to the solution.
- **Formation of Phenoxide:** Stir the suspension vigorously at room temperature for 30-45 minutes. The formation of the potassium phenoxide salt may be observed.
- **Addition of Alkylating Agent:** Add 2-bromoethanol (1.1 eq) dropwise to the reaction mixture.
- **Reaction:** Heat the mixture to reflux (for acetone, $\sim 56^\circ C$; for DMF, a temperature of $70-80^\circ C$ is appropriate) and maintain for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting salicylaldehyde is consumed.
- **Workup:** After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (K_2CO_3 , KBr). Wash the filter cake with a small amount of acetone.
- **Isolation:** Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude residue will contain the product and excess 2-bromoethanol.
- **Purification:** Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo. The final product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield **2-(2-Hydroxyethoxy)benzaldehyde** as a solid.



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Figure 2. Experimental workflow for the synthesis of the target molecule.

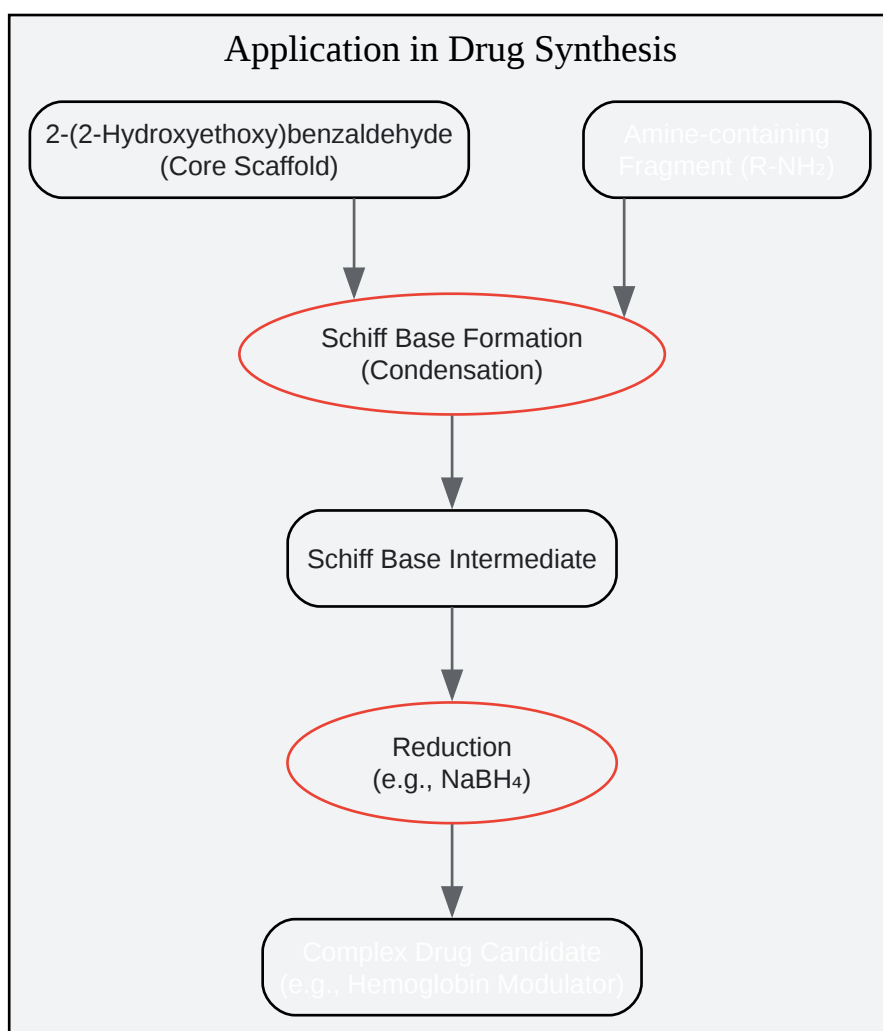
Applications in Drug Discovery and Medicinal Chemistry

The true value of **2-(2-Hydroxyethoxy)benzaldehyde** is realized in its role as a scaffold for building pharmacologically active molecules. The strategic placement of the aldehyde and hydroxyethoxy groups allows for the generation of diverse chemical libraries for screening.

Case Study: A Key Motif in Hemoglobin Modulators

A prominent example of the utility of the 2-hydroxy-alkoxy-benzaldehyde scaffold is in the development of allosteric modulators of hemoglobin for the treatment of sickle cell disease (SCD).^[7] Compounds in this class, such as Voxelotor (GBT440), bind to hemoglobin and stabilize it in a high-oxygen-affinity state, thereby preventing the polymerization of sickle hemoglobin (HbS) that causes red blood cell sickling.

Many potent hemoglobin modulators are synthesized from substituted 2-hydroxy-6-alkoxy-benzaldehydes.^[7] While patents may describe the synthesis of a specific complex sidechain first, the core synthetic logic often relies on the reaction of the aldehyde on a pre-formed hydroxy-alkoxy-benzaldehyde ring. **2-(2-Hydroxyethoxy)benzaldehyde** provides a key starting point for such syntheses. The aldehyde can be used to form a Schiff base with an amine on a target fragment, which is then reduced to a stable secondary amine, linking the two parts of the final drug molecule.



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Figure 3. Role as a building block in a drug synthesis pathway.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-(2-Hydroxyethoxy)benzaldehyde** is classified with the following hazards:

- H317: May cause an allergic skin reaction.[1]
- H319: Causes serious eye irritation.[1]
- H412: Harmful to aquatic life with long lasting effects.[1]

Precautionary Measures (P-statements): P261 (Avoid breathing dust), P273 (Avoid release to the environment), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

2-(2-Hydroxyethoxy)benzaldehyde is more than a simple aromatic aldehyde; it is a strategically designed intermediate that offers chemists two distinct and valuable points for molecular elaboration. Its synthesis is straightforward, relying on the robust and well-understood Williamson ether synthesis. Its true potential is demonstrated in its application as a foundational scaffold in medicinal chemistry, enabling the construction of complex and potent therapeutic agents. For researchers in drug discovery, understanding the properties and reactivity of this building block is essential for the rational design of next-generation pharmaceuticals.

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